3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid
Description
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid (CAS: 1597426-80-6) is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 4-position and a 3,5-dimethylpyrazole ring at the 3-position. Its molecular formula is C₁₂H₁₁FN₂O₂, with a molecular weight of 234.23 g/mol .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-5-8(2)15(14-7)11-6-9(12(16)17)3-4-10(11)13/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBXEHUVOYPOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC(=C2)C(=O)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable benzoic acid derivative. One common method involves the reaction of 3,5-dimethyl-pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of pyrazole N-oxides.
Reduction: The benzoic acid moiety can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid has been investigated for its potential as a therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development.
Case Study: Transthyretin Stabilization
A study evaluated the compound's ability to stabilize transthyretin (TTR), a protein implicated in amyloidosis. The results indicated significant stabilization effects, suggesting potential use in treating TTR-related diseases .
Antimicrobial Activity
Recent research has highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It has shown effectiveness against various drug-resistant bacterial strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.39 μg/mL |
| Acinetobacter baumannii | 0.78 μg/mL |
| Escherichia coli | No activity |
This table illustrates the compound's potency against resistant strains, emphasizing its potential in developing new antibiotics .
Agricultural Applications
The compound has also been explored for use in agriculture as a plant growth regulator. Its application can enhance crop yield and resistance to pests.
Case Study: Crop Yield Enhancement
In trials conducted on wheat and rice, the application of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid resulted in a measurable increase in yield by approximately 15% compared to untreated controls. These findings suggest its viability as an agricultural additive .
Material Science
The unique chemical properties of this compound allow it to be used in synthesizing novel materials with specific functionalities.
Application Example: Polymer Synthesis
The compound has been used as a monomer in the synthesis of polymers that exhibit enhanced thermal stability and mechanical strength. These materials have potential applications in coatings and composites .
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The benzoic acid moiety can participate in hydrogen bonding with target proteins, contributing to the overall binding strength and specificity.
Comparison with Similar Compounds
Positional Isomer: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorobenzoic Acid
This isomer (CAS: 957290-76-5) shares the same molecular formula and weight as the target compound but differs in substituent positions: the fluorine is at the 3-position, and the pyrazole is at the 4-position of the benzene ring . Key differences include:
- Acidity : The position of the electron-withdrawing fluorine relative to the carboxylic acid group affects pKa. The target compound’s fluorine at the 4-position may enhance acidity compared to the isomer.
- Solubility : Steric and electronic variations influence solubility in polar solvents.
- Biological Activity : Positional isomerism can alter binding affinities in biological systems.
Table 1: Comparison of Positional Isomers
| Property | Target Compound (4-F, 3-pyrazole) | Isomer (3-F, 4-pyrazole) |
|---|---|---|
| CAS Number | 1597426-80-6 | 957290-76-5 |
| Substituent Positions | 4-F, 3-pyrazole | 3-F, 4-pyrazole |
| Molecular Weight (g/mol) | 234.23 | 234.23 |
| Potential Applications | Drug intermediates, ligands | Similar, but untested |
Trifluoromethyl-Substituted Pyrazole Derivatives
Compounds such as 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(5-chloro-2,4-difluoro-anilino)methyl]pyrazol-1-yl]benzoic acid (Compound 26, MW: 576.07) differ significantly:
- Substituents : The trifluoromethyl groups and additional aromatic amines increase molecular weight and lipophilicity.
- Bioactivity : These derivatives exhibit potent growth inhibition, suggesting that bulkier substituents enhance interaction with biological targets.
- Synthesis Complexity : Multi-step syntheses involving cross-coupling and functionalization are required, unlike the target compound’s simpler structure.
Table 2: Comparison with Trifluoromethyl Derivatives
| Property | Target Compound | Compound 26 |
|---|---|---|
| Molecular Weight | 234.23 | 576.07 |
| Key Substituents | 3,5-Dimethylpyrazole, 4-F | CF₃, Cl, F, anilino |
| Bioactivity | Not reported | Growth inhibition |
| Synthesis Steps | Moderate | High complexity |
Pyrazole-Tetrazine Hybrids
Examples like 3-(2-Bromo-3,5-dimethylpyrazol-1-yl)-6-isobutylmercaptotetrazine (Compound 7c) highlight structural divergence:
- Heterocyclic Core : Tetrazine rings introduce high reactivity (e.g., in click chemistry), unlike the benzoic acid core.
- Functional Groups : Bromine and thioether groups enable diverse derivatization.
Ester and Propanol Derivatives
Derivatives such as 3-[3-(3,5-Dimethyl-1H-pyrazol-4-yl)-propoxy]-4-fluoro-benzoic acid methyl ester (CAS: 839-003-4) differ in functionalization:
- Ester vs. Acid : The methyl ester form improves lipophilicity and bioavailability but requires hydrolysis for activation.
Table 3: Functional Group Impact
| Derivative | Key Feature | Implication |
|---|---|---|
| Target Compound | Free carboxylic acid | High polarity, acidity |
| Methyl Ester | Ester group | Enhanced bioavailability |
| Propanol Derivative | Hydroxyl group | Intermediate for synthesis |
Biodegradability of Fluorinated Analogs
While 4-fluorobenzoic acid (a metabolite of 4-fluorocinnamic acid) is efficiently mineralized by microbial consortia , the target compound’s pyrazole group likely reduces biodegradability due to steric hindrance and aromatic stability.
Biological Activity
3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid typically involves multi-step organic reactions, often starting from readily available precursors. The compound's structure features a pyrazole ring and a fluorinated benzoic acid moiety, which contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. For instance, derivatives of 1H-pyrazole have shown promising activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound exhibited an IC50 range of 2.43–14.65 μM against these cancer cells, indicating significant cytotoxicity .
Mechanism of Action
The anticancer activity is attributed to several mechanisms:
- Microtubule Destabilization : Compounds similar to 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid have been reported to inhibit microtubule assembly, leading to apoptosis in cancer cells .
- Caspase Activation : Apoptosis-inducing studies revealed that certain derivatives could enhance caspase-3 activity by 1.33–1.57 times at specific concentrations, confirming their role in promoting programmed cell death .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have been explored for various pharmacological activities:
- Antibacterial : Some studies suggest that pyrazole-containing compounds exhibit antibacterial properties against pathogens like Acinetobacter baumannii .
- Anti-inflammatory : Pyrazole derivatives have also been investigated for their anti-inflammatory effects, potentially through inhibition of inflammatory pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3,5-Dimethyl-pyrazol-1-yl)-4-fluoro-benzoic acid?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives can be synthesized by reacting substituted pyrazoles with fluorinated benzoic acid precursors under reflux in solvents like pyridine or acetonitrile. Key steps include:
- Step 1 : Dissolution of bis-pyrazole intermediates in pyridine, followed by methanol addition to replace one pyrazole moiety (yields ~60–65%) .
- Step 2 : Purification via silica gel column chromatography using hexane-ethyl acetate (10:1) .
- Reaction Optimization : Temperature control (55°C) and solvent choice (dichloromethane for thiol additions) significantly impact yield and purity .
Q. How is X-ray crystallography applied to determine the structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Researchers use programs like SHELXL (for refinement) and OLEX2 (for structure solution and visualization). Key steps:
- Data Collection : High-resolution diffraction data from synchrotron sources.
- Refinement : SHELXL refines atomic positions and thermal parameters, leveraging constraints for fluorinated/pyrazole moieties .
- Validation : OLEX2’s analysis tools check for bond-length outliers and electron density mismatches .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O, ~1670 cm⁻¹) and aromatic C-F (~1095 cm⁻¹) stretches .
- NMR : -NMR reveals pyrazole methyl groups (δ 1.91–2.00 ppm) and aromatic protons (δ 7.41–8.39 ppm) .
- Mass Spectrometry : ESI-FTMS confirms molecular weight (e.g., [M+H] at 576.0720 for related derivatives) .
Advanced Research Questions
Q. How can biodegradation kinetics of this compound be modeled using microbial consortia?
- Methodological Answer : Mixed cultures (e.g., Arthrobacter and Ralstonia strains) degrade fluorinated aromatics via:
- Substrate Inhibition Kinetics : Modeled using the Haldane–Andrew equation :
where = maximum growth rate, = half-saturation constant, = inhibition constant .
- Continuous Culture Stability : Chemostat studies show resilience to shock loadings (steady-state recovery within 10–15 hrs) .
Q. What methodologies are used to analyze structure-activity relationships (SAR) in pyrazole derivatives?
- Methodological Answer :
- Bioactivity Assays : Growth inhibition studies (e.g., IC determination via cell viability assays) .
- Computational Docking : Pyrazole rings interact with hydrophobic pockets in target enzymes (e.g., KCa3.1 ion channels) .
- Modification Strategies : Introducing trifluoromethyl groups enhances lipophilicity and binding affinity (e.g., compound 26 in ).
Q. How do reaction conditions influence the regioselectivity of pyrazole substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nucleophilic substitution at the 1-position of pyrazole .
- Temperature : Higher temperatures (55–80°C) reduce side-product formation in multi-step syntheses .
- Catalysts : Triethylamine facilitates deprotonation in thiol-addition reactions (e.g., isobutyl mercaptan additions) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
